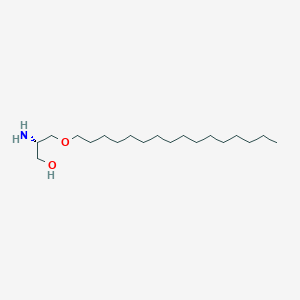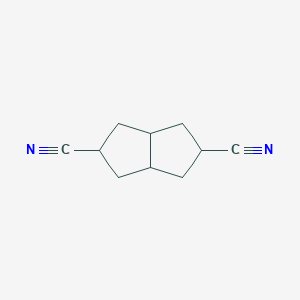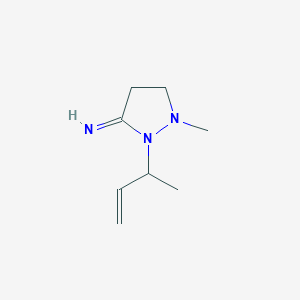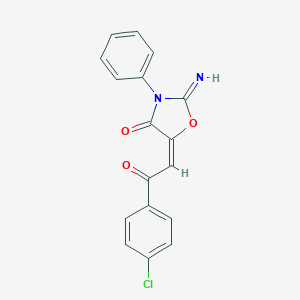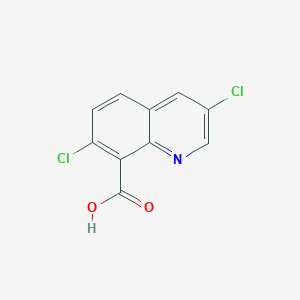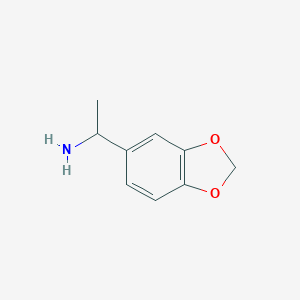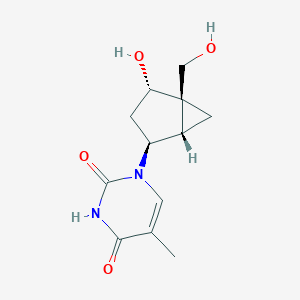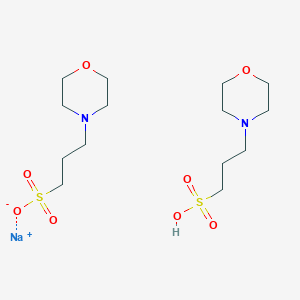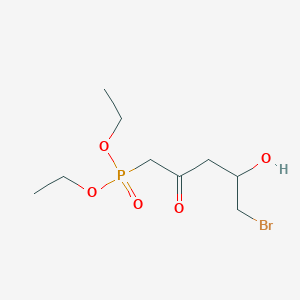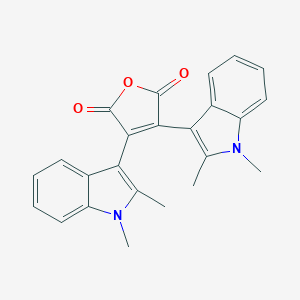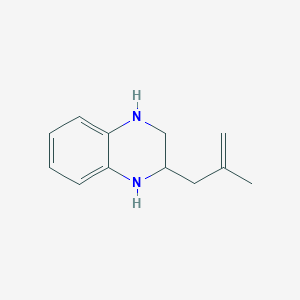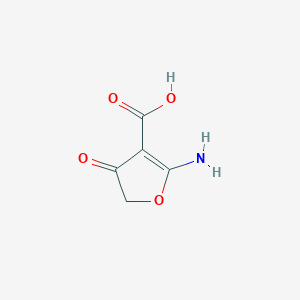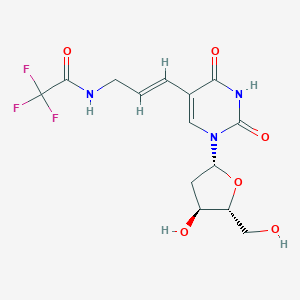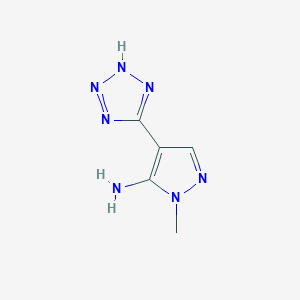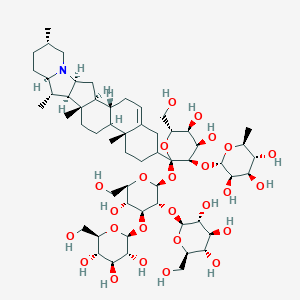
Neohyacinthoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neohyacinthoside is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. It belongs to the group of natural products known as iridoids, which are widely distributed in various plant species. Neohyacinthoside has been isolated from several plants, including Hyacinthus orientalis, and has been found to possess numerous biological activities.
作用机制
The mechanism of action of neohyacinthoside is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Neohyacinthoside has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
生化和生理效应
Neohyacinthoside has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Neohyacinthoside has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
实验室实验的优点和局限性
One of the advantages of neohyacinthoside is its low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, its low abundance in natural sources makes it difficult to obtain large quantities for extensive studies. Additionally, the cost of synthesis can be high, which may limit its use in large-scale experiments.
未来方向
The potential therapeutic applications of neohyacinthoside are vast, and further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure. Some future directions for research include:
1. Investigating the effect of neohyacinthoside on the immune system.
2. Studying the potential of neohyacinthoside as a treatment for neurodegenerative diseases.
3. Investigating the effect of neohyacinthoside on the gut microbiome.
4. Developing new methods for the synthesis of neohyacinthoside to improve its yield and purity.
5. Conducting clinical trials to evaluate the safety and efficacy of neohyacinthoside in humans.
In conclusion, neohyacinthoside is a promising natural product with numerous potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new drugs to treat various diseases. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
合成方法
Neohyacinthoside can be synthesized through the hydrolysis of its precursor, hyacinthoside, which is obtained from the bulbs of Hyacinthus orientalis. The hydrolysis reaction can be catalyzed by either acid or enzymatic methods. The acid-catalyzed hydrolysis involves the use of concentrated hydrochloric acid, while the enzymatic method uses enzymes such as β-glucosidase or α-L-rhamnosidase. The enzymatic method is preferred as it is more selective and yields higher purity of neohyacinthoside.
科学研究应用
Neohyacinthoside has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have an inhibitory effect on the growth of cancer cells. These properties make neohyacinthoside a promising candidate for the development of new drugs to treat various diseases.
属性
CAS 编号 |
115491-59-3 |
|---|---|
产品名称 |
Neohyacinthoside |
分子式 |
C57H93NO25 |
分子量 |
1192.3 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1S,2S,10R,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C57H93NO25/c1-21-6-9-29-22(2)35-30(58(29)16-21)15-28-26-8-7-24-14-25(10-12-55(24,4)27(26)11-13-56(28,35)5)57(50(44(71)39(66)34(20-62)82-57)81-51-45(72)41(68)36(63)23(3)75-51)83-54-49(80-53-47(74)43(70)38(65)32(18-60)77-53)48(40(67)33(19-61)78-54)79-52-46(73)42(69)37(64)31(17-59)76-52/h7,21-23,25-54,59-74H,6,8-20H2,1-5H3/t21-,22+,23-,25?,26+,27?,28-,29+,30-,31+,32+,33+,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44+,45+,46+,47+,48-,49+,50+,51-,52-,53-,54-,55-,56-,57+/m0/s1 |
InChI 键 |
SMPUPAPVQOZDSZ-ZREDAJMWSA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CCC5[C@H]4CC=C6[C@@]5(CCC(C6)[C@]7([C@@H]([C@@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
规范 SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C |
同义词 |
neohyacinthoside solanidine-3-O-rhamnopyranosyl-(1-2)-(beta-glucopyranosyl-(1-6)-beta-glucopyranosyl-(1-3)-beta-glucopyranosyl-(1-4))-beta-glucopyraneside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



